molecular formula C24H16FN3O2 B2775921 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866348-41-6

5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2775921
CAS No.: 866348-41-6
M. Wt: 397.409
InChI Key: ULDXWMMXHQEJQB-UHFFFAOYSA-N
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Description

    Starting Materials: Phenylboronic acid.

    Reaction Conditions: Palladium-catalyzed Suzuki coupling reactions in the presence of bases like sodium carbonate and solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of the Pyrazoloquinoline Core

      Starting Materials: Anthranilic acid derivatives and hydrazine derivatives.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the compound, potentially altering the functional groups on the benzyl or phenyl rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms of the compound, possibly affecting the quinoline or pyrazole rings.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Can be carried out under a range of conditions, often using catalysts or bases to facilitate the reaction.

      Products: Substituted derivatives with different functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its photophysical properties, such as fluorescence.
  • Biology

    • Investigated for its potential as a fluorescent probe in biological imaging.
    • Explored for its interactions with various biological macromolecules.
  • Medicine

    • Potential therapeutic applications due to its biological activity.
    • Studied for its effects on specific molecular targets, such as enzymes or receptors.
  • Industry

    • Possible use in the development of new materials with unique properties.
    • Application in the synthesis of dyes or pigments.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]quinolines

    • Share a similar core structure but may have different substituents.
    • Known for their diverse biological activities and potential therapeutic applications.
  • Fluorobenzyl Derivatives

    • Compounds with a fluorobenzyl group attached to various cores.
    • Studied for their unique chemical and biological properties.
  • Phenyl-substituted Heterocycles

    • Heterocyclic compounds with phenyl groups attached.
    • Widely researched for their potential in drug discovery and development.

Uniqueness

5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential as a fluorescent probe and its interactions with biological targets highlight its significance in scientific studies.

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c25-17-8-4-5-15(9-17)12-28-13-19-23(16-6-2-1-3-7-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXWMMXHQEJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC(=CC=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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